3-Amino-2-benzoyl-6-nitrobenzofuran
Overview
Description
3-Amino-2-benzoyl-6-nitrobenzofuran: is an organic compound with the molecular formula C15H10N2O4 and a molecular weight of 282.25 g/mol This compound is characterized by the presence of an amino group, a benzoyl group, and a nitro group attached to a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Amino-2-benzoyl-6-nitrobenzofuran typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-benzoylbenzofuran, followed by the introduction of an amino group through a reduction reaction. The detailed steps are as follows:
Nitration: 2-Benzoylbenzofuran is nitrated using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to yield 2-benzoyl-6-nitrobenzofuran.
Reduction: The nitro group in 2-benzoyl-6-nitrobenzofuran is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods:
While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
3-Amino-2-benzoyl-6-nitrobenzofuran undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
3-Amino-2-benzoyl-6-nitrobenzofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-2-benzoyl-6-nitrobenzofuran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the amino, benzoyl, and nitro groups allows for diverse interactions with molecular targets, potentially leading to inhibition or activation of specific biological processes.
Comparison with Similar Compounds
- 2-Amino-3-benzoyl-6-nitrobenzofuran
- 3-Amino-2-benzoyl-5-nitrobenzofuran
- 3-Amino-2-benzoyl-6-chlorobenzofuran
Comparison:
3-Amino-2-benzoyl-6-nitrobenzofuran is unique due to the specific positioning of the amino, benzoyl, and nitro groups on the benzofuran ring. This unique arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the nitro group can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
(3-amino-6-nitro-1-benzofuran-2-yl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c16-13-11-7-6-10(17(19)20)8-12(11)21-15(13)14(18)9-4-2-1-3-5-9/h1-8H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCOORLNGQAWSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407920 | |
Record name | 3-Amino-2-benzoyl-6-nitrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-27-5 | |
Record name | (3-Amino-6-nitro-2-benzofuranyl)phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351003-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2-benzoyl-6-nitrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-benzoyl-6-nitrobenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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